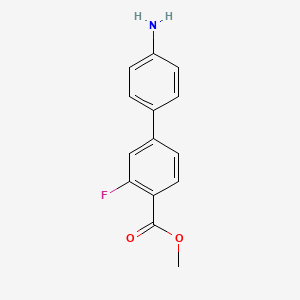

Methyl 4-(4-aminophenyl)-2-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

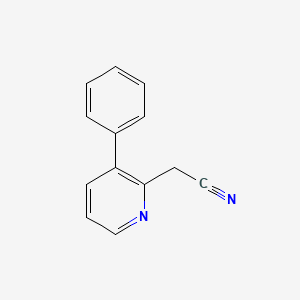

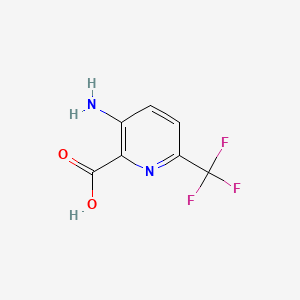

The compound is an organic molecule that contains a benzene ring (phenyl group) with an amino group (NH2) and a fluorobenzoate group attached to it. The presence of these functional groups suggests that this compound might have interesting chemical and physical properties .

Synthesis Analysis

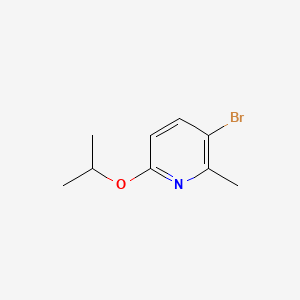

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, the amino group, and the fluorobenzoate group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amino group is a common nucleophile and could participate in various reactions. The fluorobenzoate group might also be reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and fluorobenzoate groups might make this compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications

Sensing Applications

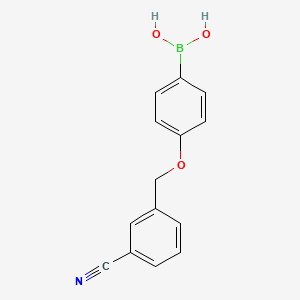

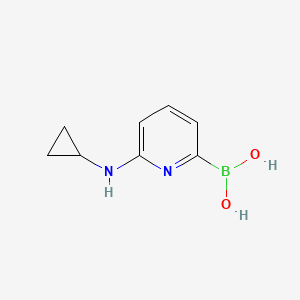

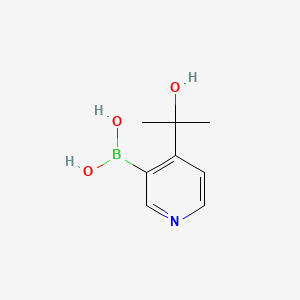

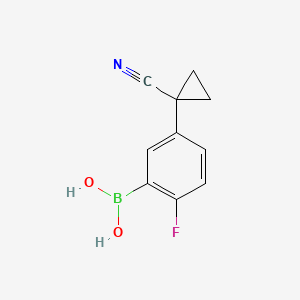

Methyl 4-(4-aminophenyl)-2-fluorobenzoate: has significant potential in sensing applications due to its interaction with various analytes. The compound’s structure allows it to bind with diols and strong Lewis bases like fluoride or cyanide anions. This characteristic can be exploited in both homogeneous assays and heterogeneous detection systems . Detection can occur at the interface of the sensing material or within the bulk sample, making it versatile for different sensing environments.

Biological Labelling

The compound’s ability to interact with proteins makes it a valuable tool for biological labelling. It can be used to tag proteins for tracking and identification purposes in complex biological systems. This application is crucial for understanding protein dynamics and interactions within cells .

Protein Manipulation and Modification

Beyond labelling, Methyl 4-(4-aminophenyl)-2-fluorobenzoate can be used to manipulate and modify proteins. This includes altering protein structures, functions, or their expression levels. Such modifications are essential for studying protein function and for developing new therapeutic strategies .

Separation Technologies

In the field of separation technologies, this compound can be utilized for the electrophoresis of glycated molecules. Its interaction with specific molecules allows for the separation of complex mixtures, which is beneficial for analytical and preparative purposes .

Therapeutics Development

The interaction of boronic acids with diols is a key feature that can be used in the development of therapeuticsMethyl 4-(4-aminophenyl)-2-fluorobenzoate could play a role in the creation of new drugs, especially those targeting glycobiological processes .

Material Science

This compound can serve as a building block in the creation of microparticles for analytical methods and polymers for controlled release systems, such as insulin delivery. Its structural properties make it suitable for constructing materials with specific functionalities .

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 4-(4-aminophenyl)-2-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXNCOKBZNIVJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716526 |

Source

|

| Record name | Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-aminophenyl)-2-fluorobenzoate | |

CAS RN |

1334500-05-8 |

Source

|

| Record name | Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)

![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)

![6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B578167.png)

![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/no-structure.png)

![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)